3-({3,5,6-TRICHLORO-4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)SULFANYL]PYRIDIN-2-YL}AMINO)-1-[4-(TRIFLUOROMETHYL)PHENYL]THIOUREA
Overview
Description
3-({3,5,6-TRICHLORO-4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)SULFANYL]PYRIDIN-2-YL}AMINO)-1-[4-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a complex organic compound with a unique structure that includes multiple functional groups such as trichloropyridine, tert-butyl, hydroxyphenyl, and trifluoromethylphenyl
Preparation Methods
The synthesis of 3-({3,5,6-TRICHLORO-4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)SULFANYL]PYRIDIN-2-YL}AMINO)-1-[4-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves multiple steps. The synthetic route typically starts with the preparation of the trichloropyridine derivative, followed by the introduction of the hydroxyphenylthio group. The final step involves the coupling of the pyridine derivative with the trifluoromethylphenylhydrazinecarbothioamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-({3,5,6-TRICHLORO-4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)SULFANYL]PYRIDIN-2-YL}AMINO)-1-[4-(TRIFLUOROMETHYL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Similar compounds include:
Triclopyr: An organic compound in the pyridine group used as a systemic herbicide.
Picloram: Another pyridine derivative used as a herbicide. Compared to these compounds, 3-({3,5,6-TRICHLORO-4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)SULFANYL]PYRIDIN-2-YL}AMINO)-1-[4-(TRIFLUOROMETHYL)PHENYL]THIOUREA has unique structural features that may confer different biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[[3,5,6-trichloro-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpyridin-2-yl]amino]-3-[4-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Cl3F3N4OS2/c1-25(2,3)16-11-15(12-17(20(16)38)26(4,5)6)40-21-18(28)22(30)35-23(19(21)29)36-37-24(39)34-14-9-7-13(8-10-14)27(31,32)33/h7-12,38H,1-6H3,(H,35,36)(H2,34,37,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBKKSYPNXFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=C(C(=NC(=C2Cl)Cl)NNC(=S)NC3=CC=C(C=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl3F3N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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